3-aminobutyryl-CoA

Enzymology Amino Acid Metabolism Biocatalysis

3-Aminobutyryl-CoA (3-aminobutanoyl-CoA) is an aminobutanoyl-CoA thioester formed by condensation of coenzyme A with 3-aminobutanoic acid. With a molecular weight of 852.6 g/mol and the formula C25H43N8O17P3S, it serves as a chiral intermediate in the lysine fermentation pathway, where it is enzymatically deaminated to crotonyl-CoA and ammonia.

Molecular Formula C25H43N8O17P3S
Molecular Weight 852.6 g/mol
Cat. No. B1247917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminobutyryl-CoA
Molecular FormulaC25H43N8O17P3S
Molecular Weight852.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N
InChIInChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13?,14-,18-,19-,20+,24-/m1/s1
InChIKeyCCSDHAPTHIKZLY-RMNRSTNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Aminobutyryl-CoA for Specialized CoA Research: Key Identity and Structural Attributes


3-Aminobutyryl-CoA (3-aminobutanoyl-CoA) is an aminobutanoyl-CoA thioester formed by condensation of coenzyme A with 3-aminobutanoic acid [1]. With a molecular weight of 852.6 g/mol and the formula C25H43N8O17P3S, it serves as a chiral intermediate in the lysine fermentation pathway, where it is enzymatically deaminated to crotonyl-CoA and ammonia [2]. Unlike common acyl-CoAs, its 3-amino group introduces a distinct nucleophilic center that defines its unique metabolic role and substrate specificity [3].

Why Generic Acyl-CoAs Cannot Replace 3-Aminobutyryl-CoA in Critical Enzymatic Assays


3-Aminobutyryl-CoA is not a generic acyl-CoA; it is a stereospecific substrate for a limited set of enzymes in the lysine degradation pathway, including 3-keto-5-aminohexanoate cleavage enzyme and 3-aminobutyryl-CoA ammonia-lyase [1]. Substituting with common analogs like crotonyl-CoA, butyryl-CoA, or even the D-isomer leads to drastically reduced or absent enzymatic activity [2]. The L-isomer of 3-aminobutyryl-CoA is exclusively utilized by key deaminases, with the D-isomer showing only ~1.7% relative activity, while beta-alanyl-CoA acts as an alternative but with altered kinetics [3]. Procurement decisions must be driven by this strict stereochemical and functional specificity; using a generic substitute will invalidate quantitative kinetic measurements and pathway reconstructions.

Quantitative Differentiation of 3-Aminobutyryl-CoA: Kinetic, Stereochemical, and Stability Data vs. Comparators


L-3-Aminobutyryl-CoA Exhibits Over 50-Fold Higher Activity Than Its D-Isomer in Clostridial Cleavage Enzyme Assays

The 3-keto-5-aminohexanoate cleavage enzyme from Clostridium SB4 exhibits strict stereospecificity. In a direct head-to-head comparison using purified enzyme, the D-isomer of 3-aminobutyryl-CoA was utilized at only 1.7% the rate of the L-isomer, while the structurally related beta-alanyl-CoA showed 130% relative activity [1]. This demonstrates that the L-configuration is essential for physiological catalytic efficiency, and the D-isomer is a poor substitute for kinetic studies.

Enzymology Amino Acid Metabolism Biocatalysis

3-Aminobutyryl-CoA Transamination Kinetic Parameters Provide a Benchmark for Acyl-CoA Beta-Transaminase Assays

A metagenome-derived acyl-CoA beta-transaminase shows defined kinetics for 3-aminobutyryl-CoA. The Km is 4.3 ± 1.5 µM, with a kcat of 1.80 ± 0.20 s⁻¹, yielding a catalytic efficiency (kcat/Km) of 4.2 × 10⁵ M⁻¹s⁻¹ [1]. These values serve as a critical reference point for comparing enzyme variants or homologs; deviations from these parameters using alternative substrates (e.g., beta-alanyl-CoA) would indicate altered enzyme behavior. While direct comparator data for other acyl-CoAs in this specific assay are not available, the quantitative baseline is essential for assay development and inhibitor screening.

Enzyme Kinetics Metagenomics Acyl-CoA Metabolism

L-3-Aminobutyryl-CoA Deaminase Specific Activity and Equilibrium Favoring Deamination Over Crotonyl-CoA Amination

The purified L-3-aminobutyryl-CoA deaminase from Clostridium SB4 exhibits a specific activity of 370 µmol/min/mg for deamination at 26°C [1]. Critically, the equilibrium constant (Keq) for deamination at pH 7.2 is 1.2 × 10⁻² M, corresponding to a ΔG′0 of 2.65 kcal/mol, indicating that the reaction strongly favors the formation of crotonyl-CoA and ammonia over the reverse amination [2]. This thermodynamic profile is distinct from other ammonia-lyases and dictates the directionality of flux in the lysine fermentation pathway.

Deaminase Ammonia-Lyase Equilibrium Constant

3-Aminobutyryl-CoA Deaminase Exhibits Prolonged Stability Under Defined Storage Conditions

The 3-aminobutyryl-CoA deaminase, when stored at -20°C at a concentration of 3 mg/mL, retains 96% of its initial activity after 3 months, experiencing only a 4% loss [1]. This high stability is a critical differentiator for long-term experimental reproducibility and for industrial biocatalysis applications where enzyme shelf-life directly impacts process economics.

Enzyme Stability Storage Conditions Biocatalysis

3-Aminobutyryl-CoA: Optimal Application Scenarios in Enzymology and Metabolic Engineering


Kinetic Characterization of Acyl-CoA Beta-Transaminases and Related Enzymes

Researchers characterizing novel acyl-CoA transaminases or ammonia-lyases should use L-3-aminobutyryl-CoA as the definitive substrate. The established Km (4.3 µM) and kcat (1.80 s⁻¹) provide a benchmark for comparing enzyme variants or homologs [1]. Using the D-isomer or beta-alanyl-CoA will yield non-physiological kinetics (e.g., D-isomer activity is only 1.7% of the L-isomer), leading to inaccurate enzyme classification and kinetic modeling [2].

In Vitro Reconstruction of the Lysine Fermentation Pathway

For studies aiming to reconstitute the entire lysine-to-butyrate/acetate pathway in vitro, L-3-aminobutyryl-CoA is an essential intermediate. Its deamination to crotonyl-CoA by 3-aminobutyryl-CoA ammonia-lyase is a committed step with a defined equilibrium constant (Keq = 0.012 M) that strongly favors forward flux [1]. Substituting with crotonyl-CoA alone will not drive the pathway in the physiological direction, and using the D-isomer will stall the pathway due to poor enzyme recognition [2].

Biocatalyst Development and High-Throughput Screening for Deaminase Inhibitors

The high specific activity (370 µmol/min/mg) and stability (96% activity retention after 3 months at -20°C) of the L-3-aminobutyryl-CoA deaminase make it suitable for developing robust biocatalytic processes or for screening potential inhibitors [1]. The strong thermodynamic driving force (ΔG′0 = 2.65 kcal/mol) ensures near-complete conversion, which is advantageous for product isolation in biocatalytic applications [2].

Reference Standard for Metabolomics and Pathway Analysis

In targeted metabolomics studies of amino acid fermentation, authentic L-3-aminobutyryl-CoA is required as a quantitative standard. Its distinct mass (852.639 g/mol) and retention time allow for accurate identification and quantification in LC-MS/MS workflows, differentiating it from isobaric or structurally similar acyl-CoAs like crotonyl-CoA [1].

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